molecular formula C6H5Cl3OS B8435111 alpha-Trichloromethyl-2-thiophenemethanol

alpha-Trichloromethyl-2-thiophenemethanol

Cat. No. B8435111
M. Wt: 231.5 g/mol
InChI Key: QBMTZEDLUUIISP-UHFFFAOYSA-N
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Description

Alpha-Trichloromethyl-2-thiophenemethanol is a useful research compound. Its molecular formula is C6H5Cl3OS and its molecular weight is 231.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-Trichloromethyl-2-thiophenemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Trichloromethyl-2-thiophenemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

alpha-Trichloromethyl-2-thiophenemethanol

Molecular Formula

C6H5Cl3OS

Molecular Weight

231.5 g/mol

IUPAC Name

2,2,2-trichloro-1-thiophen-2-ylethanol

InChI

InChI=1S/C6H5Cl3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3,5,10H

InChI Key

QBMTZEDLUUIISP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C(Cl)(Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Thiophene (4.2 g, 50 mmol) and trichloroacetaldehyde (7.35 g, 50 mmol) were dissolved in n-heptane (25 ml). The solution was heated under reflux for 3.5 hr. under a Soxleht apparatus in which Amberlyst 15 (4.2 g) had been placed. After cooling, the n-heptane solution was concentrated, and the residue was purified by distillation to give 2.32 g of α-trichloromethyl-2-thiophenemethanol boiling at 98°-100° C./1.0 mmHg.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
15
Quantity
4.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under a dry argon atmosphere a Grignard reagent was prepared by combining 13.1 g (0.54 mole) of magnesium turnings with 86.4 g (0.53 mole) of 2-bromothiophene in dry diethyl ether. The Grignard reagent was stirred and cooled to 5° C., and 77.8 g (0.53 mole) of chloral was added slowly. The reaction mixture was allowed to stir overnight at room temperature. The reaction mixture was poured into 500 ml of cold water and extracted with three 250 ml portions of ethyl acetate. The combined organic extracts were dried with magnesium sulfate and filtered. The solvent was removed from the filtrate under reduced pressure to yield a liquid. The liquid was distilled under reduced pressure to give 67.2 g of 2,2,2-trichloro-1-(2-thienyl)ethanol; bp 113°-115° C./19.95 pa. The ir spectrum was consistent with the proposed structure.
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
86.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
77.8 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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